Argipressin acetate

Description

Structure

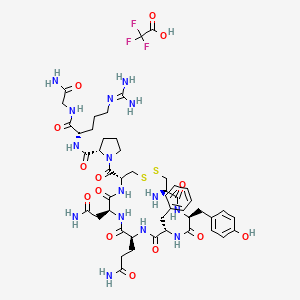

2D Structure

Properties

CAS No. |

129979-57-3 |

|---|---|

Molecular Formula |

C48H69N15O14S2 |

Molecular Weight |

1144.3 g/mol |

IUPAC Name |

acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H65N15O12S2.C2H4O2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25;1-2(3)4/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53);1H3,(H,3,4)/t27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1 |

InChI Key |

ZHFGXNMADRRGQP-HPILINOVSA-N |

Isomeric SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

Purity |

98% |

Origin of Product |

United States |

Foundational & Exploratory

The Technical Distinction Between Argipressin and Vasopressin: A Guide for Researchers

An in-depth examination of the nomenclature, chemical properties, and pharmacological profiles of Argipressin and its primary analogue, Lysine Vasopressin.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, clarifying the distinctions between Argipressin and the broader term Vasopressin. This document provides a detailed comparison of their chemical structures, physicochemical properties, receptor binding affinities, functional potencies, and pharmacokinetic profiles. Furthermore, it includes detailed experimental protocols for key assays and illustrative diagrams of relevant signaling pathways to support further research and development in this field.

Introduction: Defining "Vasopressin" and "Argipressin"

The terms "Vasopressin" and "Argipressin" are often used interchangeably, which can lead to ambiguity in scientific literature. "Vasopressin," also known as antidiuretic hormone (ADH), is a nonapeptide hormone synthesized in the hypothalamus.[1] It plays a critical role in regulating water reabsorption in the kidneys and vasoconstriction.[1]

"Argipressin" specifically refers to Arginine Vasopressin (AVP) , the endogenous form of the hormone found in humans and most other mammals.[1] The key distinction arises when comparing Argipressin to other naturally occurring or synthetic analogues. The most prominent natural analogue is Lysine Vasopressin (Lypressin) , which is found in pigs and differs from Argipressin by the substitution of lysine for arginine at the eighth amino acid position.[1]

This guide will focus on the technical differences between Argipressin (Arginine Vasopressin) and Lysine Vasopressin, providing a clear framework for understanding their unique properties.

Chemical and Physicochemical Properties

Argipressin and Lypressin are both nonapeptides with a disulfide bridge between the cysteine residues at positions one and six.[1] Their distinct amino acid at position eight results in differences in their molecular weight and potentially their three-dimensional conformation, which can influence receptor binding and biological activity.

Table 1: Chemical and Physicochemical Properties of Argipressin and Lysine Vasopressin

| Property | Argipressin (Arginine Vasopressin) | Lysine Vasopressin (Lypressin) |

| Amino Acid Sequence | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 |

| Molecular Formula | C46H65N15O12S2 | C46H65N13O12S2 |

| Molecular Weight | 1084.2 g/mol | 1056.2 g/mol |

Pharmacology: Receptor Binding and Functional Potency

Vasopressin exerts its physiological effects by binding to three main G-protein coupled receptor subtypes: V1a, V1b (also known as V3), and V2.[2]

-

V1a Receptors: Primarily located on vascular smooth muscle cells, their activation leads to vasoconstriction via the Gq/11-phospholipase C-IP3-Ca2+ pathway.[3]

-

V1b Receptors: Found mainly in the anterior pituitary, they are involved in ACTH release.[3]

-

V2 Receptors: Predominantly expressed in the principal cells of the kidney's collecting ducts, their activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and the insertion of aquaporin-2 water channels into the apical membrane, resulting in antidiuresis.[2]

The substitution of arginine with lysine at position 8 influences the binding affinity and functional potency of the peptides at these receptors.

Table 2: Comparative Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of Argipressin and Lysine Vasopressin

| Parameter | Receptor Subtype | Argipressin (Arginine Vasopressin) | Lysine Vasopressin |

| Binding Affinity (Ki) | V1a | 1.31 nM (rat aortic smooth muscle) | Data not available |

| V1b | Data not available | Data not available | |

| V2 | Data not available | Data not available | |

| Functional Potency (EC50) | V1a (Calcium Mobilization) | Data not available | Data not available |

| V2 (cAMP Accumulation) | 1.16 x 10-11 M | Data not available |

Note: Comprehensive and directly comparable binding affinity and functional potency data for both ligands at all human receptor subtypes is limited in the readily available literature. The provided data is based on available search results and highlights areas for further investigation.

Pharmacokinetics

The pharmacokinetic profiles of Argipressin and its analogues are crucial for their therapeutic application. Argipressin has a short half-life, which is a key consideration in its clinical use, for example, in the management of vasodilatory shock.[4]

Table 3: Pharmacokinetic Parameters of Argipressin

| Parameter | Value |

| Half-life (t1/2) | 10-20 minutes[4] |

| Volume of Distribution (Vd) | 0.14 L/kg[3] |

| Metabolism | Primarily by peptidases in the liver and kidneys[3] |

| Elimination | Approximately 65% excreted unchanged in the urine[5] |

Note: Detailed pharmacokinetic data for Lypressin is not as readily available in the provided search results.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key in vitro and in vivo assays used to characterize and compare vasopressin analogues.

Competitive Radioligand Binding Assay for Vasopressin Receptors

This protocol outlines a method to determine the binding affinity (Ki) of a test compound (e.g., Lypressin) by measuring its ability to compete with a radiolabeled ligand for binding to vasopressin receptors.

Experimental Workflow:

References

- 1. Vasopressin receptor - Wikipedia [en.wikipedia.org]

- 2. V1a- and V2-type vasopressin receptors mediate vasopressin-induced Ca2+ responses in isolated rat supraoptic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Arginine vasopressin increases cellular free calcium concentration and adenosine 3',5'-monophosphate production in rat renal papillary collecting tubule cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Vasopressin V1a and V1b receptors: from molecules to physiological systems. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Argipressin Acetate: Peptide Sequence, Structure, and Core Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Argipressin, a synthetic nonapeptide equivalent to the endogenous hormone arginine vasopressin (AVP), is a potent vasoactive agent with critical applications in the management of vasodilatory shock. This technical guide provides a comprehensive overview of the core scientific data related to Argipressin acetate, including its peptide sequence, chemical structure, and biophysical properties. Detailed, representative experimental protocols for its synthesis, purification, and characterization are presented, alongside an examination of its mechanism of action through the V1a and V2 receptor signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals involved in the study and development of Argipressin-based therapeutics.

Peptide Sequence and Structure

Argipressin is a cyclic nonapeptide with the following amino acid sequence:

Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂

A disulfide bond between the two cysteine residues (Cys1 and Cys6) is essential for its biological activity. The C-terminus is amidated. The acetate salt form is commonly used for pharmaceutical preparations.

Chemical Structure:

The chemical structure of Argipressin is characterized by a six-amino acid ring formed by the disulfide bridge and a three-amino acid tail.

Physicochemical and Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₆H₆₅N₁₅O₁₂S₂ | [1][2] |

| Molecular Weight | 1084.2 g/mol | [1][2] |

| Appearance | White to off-white lyophilized powder | [1] |

| Solubility | Water (1 mg/mL) | [1] |

| Purity (typical) | ≥95% (HPLC) | [1] |

Table 2: Receptor Binding Affinity of Argipressin

| Receptor Subtype | Ligand | Cell Line | Kd (nM) | Reference |

| V1a | Argipressin | A7r5 rat aortic smooth muscle cells | 1.31 | [1] |

| V1a | Argipressin | Neonatal rat cardiomyocytes | 1.44 | [1] |

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis, purification, and characterization of this compound. These protocols are based on established principles of peptide chemistry and analysis.

Solid-Phase Peptide Synthesis (SPPS) of Argipressin

This protocol describes a representative method for the synthesis of Argipressin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

-

Oxidation buffer: 0.1 M Ammonium bicarbonate buffer, pH 8.5

Procedure:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound glycine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the activated amino acid solution.

-

Add the activated amino acid mixture to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Arg, Pro, Cys, Asn, Gln, Phe, Tyr, Cys).

-

Cleavage and Deprotection: After the final amino acid coupling, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet and wash with cold ether.

-

Disulfide Bond Formation (Oxidation):

-

Dissolve the crude linear peptide in the oxidation buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization.

-

Stir the solution gently and open to the air for 12-24 hours, monitoring the reaction by HPLC.

-

-

Lyophilization: Once the oxidation is complete, lyophilize the solution to obtain the crude cyclic Argipressin.

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Materials:

-

Preparative Reverse-Phase HPLC system

-

C18 column (e.g., 10 µm particle size, 100 Å pore size)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

UV detector (220 nm and 280 nm)

Procedure:

-

Sample Preparation: Dissolve the crude, lyophilized Argipressin in Mobile Phase A.

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Injection and Elution:

-

Inject the dissolved sample onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 55% over 60 minutes) at a constant flow rate.

-

-

Fraction Collection: Collect fractions corresponding to the major peak detected at 220 nm.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Pooling and Lyophilization: Pool the fractions with the desired purity (e.g., >98%) and lyophilize to obtain the purified this compound.

Characterization by Mass Spectrometry

Instrumentation:

-

Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

-

Infusion: Infuse the sample directly into the ESI-MS.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of Argipressin to confirm the identity of the synthesized peptide.

Radioligand Binding Assay for V1a Receptor

This protocol outlines a representative competitive radioligand binding assay to determine the affinity of Argipressin for the V1a receptor.

Materials:

-

Cell membranes expressing the human V1a receptor

-

Radioligand: [³H]-Arginine Vasopressin

-

Non-specific binding control: Unlabeled Arginine Vasopressin (high concentration)

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding) or a high concentration of unlabeled Argipressin (for non-specific binding).

-

50 µL of various concentrations of the test compound (unlabeled Argipressin for standard curve).

-

50 µL of [³H]-Arginine Vasopressin at a concentration close to its Kd.

-

50 µL of the V1a receptor-expressing cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mechanism of Action and Signaling Pathways

Argipressin exerts its physiological effects by binding to and activating specific G protein-coupled receptors (GPCRs), primarily the V1a and V2 receptors.

V1a Receptor Signaling Pathway

The V1a receptor is predominantly found on vascular smooth muscle cells and is coupled to the Gq/11 family of G proteins.[3] Activation of the V1a receptor by Argipressin initiates a signaling cascade that leads to vasoconstriction.

Caption: V1a Receptor Signaling Pathway.

V2 Receptor Signaling Pathway

The V2 receptor is primarily located on the basolateral membrane of the principal cells in the kidney's collecting ducts and is coupled to the Gs family of G proteins.[2][4][5] Activation of the V2 receptor by Argipressin leads to an antidiuretic effect.

Caption: V2 Receptor Signaling Pathway.

Conclusion

This technical guide has provided a detailed overview of the fundamental properties of this compound, including its sequence, structure, and key quantitative data. The representative experimental protocols for synthesis, purification, and characterization offer a practical framework for researchers. Furthermore, the elucidation of the V1a and V2 receptor signaling pathways provides a clear understanding of its mechanism of action. This compilation of information serves as a valuable resource for the continued research and development of Argipressin and related peptide therapeutics.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Vasopressin receptor - Wikipedia [en.wikipedia.org]

- 3. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vasopressin receptor 2 - Wikipedia [en.wikipedia.org]

- 5. V2 (Vasopressin) Receptors Mnemonic for USMLE [pixorize.com]

The Physiological Role of Endogenous Argipressin in Fluid Balance: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a critical neurohypophysial peptide hormone that plays a central role in maintaining fluid and electrolyte homeostasis. Synthesized in the hypothalamus and released from the posterior pituitary, AVP's primary physiological function is to regulate the body's water balance by controlling water reabsorption in the kidneys. This is achieved through a finely tuned system involving osmoreceptors and baroreceptors that modulate AVP secretion in response to changes in plasma osmolality and blood volume. At the cellular level, AVP exerts its effects through specific G protein-coupled receptors, primarily the V2 receptor in the renal collecting ducts, which triggers a signaling cascade leading to the insertion of aquaporin-2 water channels into the apical membrane of principal cells. This guide provides a comprehensive overview of the synthesis, secretion, and physiological actions of endogenous AVP, with a focus on its role in renal water handling. It includes quantitative data, detailed experimental protocols for studying AVP's function, and visualizations of key pathways and workflows.

Argipressin Synthesis, Secretion, and Regulation

Argipressin is a nonapeptide synthesized in the magnocellular neurons of the supraoptic and paraventricular nuclei of the hypothalamus. It is initially produced as a larger precursor protein, prepropressophysin, which also contains neurophysin II and copeptin.[1] This precursor undergoes post-translational processing as it is transported down the axons of these neurons to the posterior pituitary for storage and subsequent release into the bloodstream.[1]

The secretion of AVP is primarily regulated by two key physiological stimuli:

-

Osmoregulation: An increase in plasma osmolality, detected by osmoreceptors in the hypothalamus, is the most potent stimulus for AVP release.[2]

-

Baroregulation: A decrease in blood volume or blood pressure, sensed by baroreceptors in the great veins, atria, and carotid sinuses, also stimulates AVP secretion.[2]

Argipressin Receptors and Signaling Pathways

AVP exerts its physiological effects by binding to three subtypes of G protein-coupled receptors: V1a, V1b (or V3), and V2 receptors.[3]

-

V1a Receptors: Found on vascular smooth muscle cells, platelets, and hepatocytes, V1a receptors mediate vasoconstriction, platelet aggregation, and glycogenolysis through a Gq/11-phospholipase C-inositol triphosphate signaling pathway that increases intracellular calcium.[3]

-

V1b (V3) Receptors: Located in the anterior pituitary, these receptors are also coupled to the Gq/11-phospholipase C pathway and are involved in the regulation of adrenocorticotropic hormone (ACTH) secretion.[4]

-

V2 Receptors: Primarily located on the basolateral membrane of principal cells in the renal collecting ducts, V2 receptors are coupled to Gs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).[3][5] This pathway is central to the antidiuretic effect of AVP.

Physiological Effects of Argipressin on Fluid Balance

The primary role of AVP in fluid balance is to increase water reabsorption in the kidneys, thereby concentrating the urine and reducing water loss. This is mediated by the V2 receptor signaling pathway in the collecting duct principal cells.

Regulation of Aquaporin-2

Activation of PKA by the AVP-V2 receptor cascade has two main effects on the aquaporin-2 (AQP2) water channel:

-

Short-term regulation (minutes): PKA phosphorylates AQP2, which promotes the translocation of AQP2-containing intracellular vesicles to the apical plasma membrane and their fusion with it. This insertion of AQP2 channels dramatically increases the water permeability of the apical membrane.[6][7]

-

Long-term regulation (hours to days): AVP also increases the total abundance of AQP2 protein by stimulating the transcription of the AQP2 gene.[6]

Water then moves passively from the tubular fluid into the principal cells through AQP2 channels and exits the cells into the hypertonic medullary interstitium through basolaterally located aquaporin-3 and aquaporin-4 channels.

Quantitative Data on Argipressin and Fluid Balance

The following tables summarize key quantitative data related to the physiological effects of AVP.

| Parameter | Condition | Typical Value | Reference |

| Plasma AVP | Normal Hydration | 1-2 pg/mL | [8][9] |

| Mild Dehydration (24h) | 3.3 ± 0.5 pg/mL | [9] | |

| Thermal Dehydration (4h) | 8.1 pg/mL | [10] | |

| Water Loading | < 1.2 pg/mL | ||

| Plasma Osmolality | Normal Hydration | 280-295 mOsm/kg | |

| After 24h Dehydration | Increase of 9.1 ± 1.1 mOsm/kg | [9] | |

| Urine Osmolality | Maximal Antidiuresis | ~1200 mOsm/kg | |

| Water Diuresis | ~50 mOsm/kg | ||

| Aquaporin-2 | Basal State (Rat IMCD) | 11% in apical plasma membrane | |

| After dDAVP (V2 agonist) | 25% in apical plasma membrane | ||

| Ser269 Phosphorylation (Basal) | 3% of total AQP2 | ||

| Ser269 Phosphorylation (dDAVP) | 26% of total AQP2 |

Experimental Protocols

Radioimmunoassay (RIA) for Plasma Argipressin

This protocol is for the quantitative measurement of AVP in plasma samples.

Materials:

-

Anti-AVP antibody

-

¹²⁵I-labeled AVP

-

AVP standards

-

Assay buffer

-

Second antibody (precipitating antibody)

-

Plasma samples collected in EDTA tubes and kept on ice

-

Centrifuge

-

Gamma counter

Procedure:

-

Sample Collection and Preparation: Collect blood in chilled EDTA tubes and immediately centrifuge at 4°C to separate plasma. Store plasma at -20°C until assay.

-

Assay Setup: In duplicate tubes, add AVP standards or unknown plasma samples, a fixed amount of ¹²⁵I-AVP, and a specific dilution of the anti-AVP antibody.

-

Incubation: Incubate the mixture at 4°C for 24-48 hours to allow for competitive binding between labeled and unlabeled AVP for the antibody.

-

Precipitation: Add the second antibody to precipitate the antigen-antibody complexes. Incubate for a further 24 hours at 4°C.

-

Centrifugation and Counting: Centrifuge the tubes to pellet the precipitate. Decant the supernatant and count the radioactivity in the pellet using a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the percentage of bound ¹²⁵I-AVP against the concentration of the AVP standards. Determine the AVP concentration in the unknown samples by interpolating their percentage of bound ¹²⁵I-AVP from the standard curve.

Immunohistochemistry (IHC) for Aquaporin-2 in Kidney Tissue

This protocol is for the localization of AQP2 protein in paraffin-embedded kidney sections.

Materials:

-

Formalin-fixed, paraffin-embedded kidney tissue sections on slides

-

Xylene

-

Graded ethanol series (100%, 95%, 70%)

-

Antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0)

-

Blocking solution (e.g., 10% normal goat serum in PBS)

-

Primary antibody (rabbit anti-AQP2)

-

Biotinylated secondary antibody (goat anti-rabbit)

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by rehydration through a graded series of ethanol to water.

-

Antigen Retrieval: Heat the slides in antigen retrieval solution to unmask the antigenic sites.

-

Blocking: Incubate sections with blocking solution to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-AQP2 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate.

-

Signal Amplification: Apply the ABC reagent.

-

Visualization: Add the DAB substrate to produce a brown precipitate at the site of the antigen.

-

Counterstaining: Stain the sections with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with mounting medium.

-

Microscopy: Examine the slides under a light microscope to assess the localization and expression of AQP2.

Renal Clearance Studies

This protocol describes the measurement of Glomerular Filtration Rate (GFR) using inulin clearance and the calculation of Free Water Clearance (CH₂O).

5.3.1. Inulin Clearance for GFR Measurement

Materials:

-

Sterile inulin solution

-

Infusion pump

-

Catheters for intravenous infusion and urine collection

-

Blood collection tubes

-

Urine collection containers

Procedure:

-

Subject Preparation: The subject should be well-hydrated. Insert an intravenous line for inulin infusion and another for blood sampling. Insert a bladder catheter for timed urine collection.

-

Inulin Infusion: Administer a loading dose of inulin to achieve a target plasma concentration, followed by a continuous infusion to maintain this concentration.

-

Equilibration Period: Allow time for the inulin to distribute throughout the extracellular fluid.

-

Clearance Periods: Collect urine over several timed periods (e.g., 3-4 periods of 20-30 minutes each).

-

Blood Sampling: Collect a blood sample at the midpoint of each urine collection period.

-

Sample Analysis: Measure the inulin concentration in the plasma and urine samples. Measure the urine volume for each collection period.

-

GFR Calculation: Calculate GFR for each period using the formula: GFR = (U_inulin × V) / P_inulin , where U_inulin is the urine inulin concentration, V is the urine flow rate, and P_inulin is the plasma inulin concentration. The average of the clearance periods is taken as the GFR.

5.3.2. Free Water Clearance (CH₂O) Calculation

Materials:

-

Urine and plasma samples

-

Osmometer

Procedure:

-

Measure Osmolality: Determine the osmolality of the plasma (P_osm) and urine (U_osm) samples using an osmometer.

-

Measure Urine Flow Rate: Determine the urine flow rate (V) in mL/min.

-

Calculate Osmolar Clearance (C_osm): C_osm = (U_osm × V) / P_osm.

-

Calculate Free Water Clearance (CH₂O): CH₂O = V - C_osm .

A positive CH₂O indicates excretion of solute-free water (dilute urine), while a negative CH₂O indicates reabsorption of solute-free water (concentrated urine).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthesis and secretion pathway of Arginine Vasopressin (AVP).

Caption: AVP V2 receptor signaling pathway in renal collecting duct cells.

Caption: Experimental workflow for studying AVP's effects on renal water reabsorption.

References

- 1. Diverse protocols for measuring glomerular filtration rate using iohexol clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. partone.litfl.com [partone.litfl.com]

- 3. mskcc.org [mskcc.org]

- 4. testing.com [testing.com]

- 5. Measured Glomerular Filtration Rate: The Query for a Workable Golden Standard Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NephroResource - Comprehensive Nephrology Tool [nephroresource.com]

- 7. How to measure renal function in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GFR | National Kidney Foundation [kidney.org]

- 9. benchchem.com [benchchem.com]

- 10. Free water clearance - Wikipedia [en.wikipedia.org]

Argipressin (AVP) Signaling in Vascular Smooth Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine vasopressin (AVP), a potent vasoconstrictor, plays a critical role in the regulation of vascular tone and blood pressure. Its effects are primarily mediated through the V1a receptor, a G protein-coupled receptor (GPCR) expressed on vascular smooth muscle cells (VSMCs). Activation of the V1a receptor initiates a complex network of intracellular signaling pathways, culminating in smooth muscle contraction and cellular growth. This technical guide provides an in-depth exploration of the core AVP signaling cascades in VSMCs, presents quantitative data on receptor binding and functional responses, details key experimental protocols for studying these pathways, and offers visual representations of the signaling networks. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in cardiovascular drug development.

Core Signaling Pathways

AVP exerts its physiological effects on VSMCs through a series of interconnected signaling pathways. The primary pathway is initiated by the binding of AVP to its V1a receptor, which is coupled to the Gq/11 family of G proteins.[1][2][3] This event triggers a cascade of downstream signaling events that ultimately lead to vasoconstriction and can also contribute to hypertrophic responses.[1][4]

The Canonical Gq/11-PLC-IP3-Ca2+ Pathway

The cornerstone of AVP-induced vasoconstriction is the activation of the phospholipase C (PLC) pathway.[3][5][6]

-

G Protein Activation: Upon AVP binding, the V1a receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq/11 protein. This involves the exchange of GDP for GTP on the α subunit (Gαq/11), causing its dissociation from the βγ dimer.[2]

-

PLC Activation and IP3/DAG Production: The activated Gαq/11 subunit stimulates phospholipase C-β (PLCβ).[7] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6][7]

-

Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to its receptor (IP3R) on the membrane of the sarcoplasmic reticulum (SR), the main intracellular calcium store in VSMCs.[6][7][8] This binding opens the IP3R channel, leading to a rapid release of Ca2+ from the SR into the cytoplasm, significantly increasing the intracellular free calcium concentration ([Ca2+]i).[1][7]

-

Calcium-Calmodulin Dependent Contraction: The rise in cytosolic Ca2+ is a primary trigger for VSMC contraction. Calcium ions bind to calmodulin (CaM), and the Ca2+-CaM complex activates myosin light chain kinase (MLCK).[9] MLCK then phosphorylates the regulatory light chain of myosin II (MLC20), which in turn enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and smooth muscle contraction.[9][10]

The Role of Protein Kinase C (PKC)

The second messenger DAG, generated alongside IP3, activates protein kinase C (PKC).[2][11]

-

PKC Activation: DAG, in conjunction with Ca2+ and phosphatidylserine, recruits and activates conventional PKC isoforms (such as PKCα and PKCβ) at the plasma membrane.[12]

-

Modulation of Contraction: Activated PKC contributes to the contractile response through several mechanisms. It can phosphorylate and inhibit myosin light chain phosphatase (MLCP) via the phosphorylation of CPI-17, a phosphatase inhibitory protein.[11][12] Inhibition of MLCP leads to a sustained increase in MLC20 phosphorylation and, consequently, a more prolonged contraction. PKC can also phosphorylate other proteins involved in the regulation of the actin cytoskeleton.[11]

-

MAPK Activation: PKC plays a crucial role in mediating the AVP-induced activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway.[13][14] This links AVP signaling to longer-term effects such as cell growth and hypertrophy.[1][4]

The RhoA/Rho-Kinase (ROCK) Pathway

The RhoA/Rho-kinase pathway is another critical component of AVP signaling that contributes to calcium sensitization of the contractile apparatus.[10]

-

RhoA Activation: AVP, through the V1a receptor and Gq/11, can activate the small GTPase RhoA.

-

ROCK-Mediated MLCP Inhibition: Activated RhoA binds to and activates Rho-kinase (ROCK). ROCK, in turn, phosphorylates the myosin binding subunit (MBS) of MLCP at specific sites (e.g., Thr696/Thr853), leading to the inhibition of MLCP activity.[10] This inhibition of MLCP enhances the level of MLC20 phosphorylation for a given concentration of intracellular calcium, a phenomenon known as calcium sensitization.[10][15] This pathway is particularly important for the sustained phase of vasoconstriction.[10]

Mitogen-Activated Protein Kinase (MAPK) Pathways

AVP is known to activate members of the MAPK family in VSMCs, which are involved in regulating gene expression, cell growth, and hypertrophy.[1][4]

-

ERK Pathway: As mentioned, AVP activates the ERK1/2 pathway, and this activation is largely dependent on PKC.[13][14]

-

JNK Pathway: Studies have also implicated the c-Jun N-terminal kinases (JNKs) in the AVP-mediated regulation of smooth muscle-specific gene expression.[1]

JAK-STAT Pathway

More recent evidence suggests that AVP can also activate the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway in VSMCs. AVP stimulation has been shown to induce the phosphorylation and nuclear translocation of STAT3.[16]

Quantitative Data

The following tables summarize key quantitative data related to AVP receptor binding and functional responses in vascular smooth muscle and related experimental systems.

Table 1: Argipressin Receptor Binding Affinities

| Ligand | Receptor | Cell/Tissue Type | Kd / Ki | Citation |

| Argipressin | V1a | A7r5 rat aortic smooth muscle cells | 1.31 nM (Kd) | [17] |

| [3H]-AVP | V1a | CHO-K1 cells (recombinant) | 3.3 ± 1.6 nM (Kd) | [18] |

| Oxytocin | V1a | Syrian hamster brain | 495.2 nM (Ki) | [19] |

| Argipressin | V1a | Syrian hamster brain | 4.70 nM (Ki) | [19] |

| Conivaptan | V1a | Rat liver | 0.48 nM (Ki) | [17] |

Table 2: Functional Responses to Argipressin

| Response | System | EC50 / IC50 | Citation |

| Vasoconstriction | Isolated, pressurized rat mesenteric arteries | ~30 pM | [20] |

| Platelet Aggregation Inhibition (by Tolvaptan) | Arginine vasopressin (AVP)-induced | 1.28 µM (IC50) | [17] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key AVP signaling pathways in vascular smooth muscle cells.

Caption: AVP-Gq-PLC-Ca2+ Signaling Pathway.

Caption: AVP-PKC and RhoA/ROCK Pathways.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate AVP signaling in VSMCs.

Measurement of Intracellular Calcium ([Ca2+]i)

Fluorescence microscopy with calcium-sensitive dyes is a standard method for measuring changes in [Ca2+]i.

-

Principle: Cells are loaded with a fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) that exhibits a change in its fluorescence properties upon binding to Ca2+.[6][21] The change in fluorescence intensity is proportional to the concentration of intracellular free calcium.

-

Methodology:

-

Cell Culture: Vascular smooth muscle cells are cultured on glass coverslips.

-

Dye Loading: Cells are incubated with the acetoxymethyl (AM) ester form of the calcium indicator dye (e.g., 4 µM Fura-2 AM with 0.1% Pluronic F-127) in a physiological salt solution (e.g., HEPES-buffered salt solution) for a specified time (e.g., 45 minutes at 37°C).[21] The AM ester allows the dye to passively diffuse across the cell membrane.

-

De-esterification: Intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye within the cell.

-

Washing: The cells are washed with a physiological buffer to remove any extracellular dye.[22]

-

Imaging: The coverslip is mounted on a fluorescence microscope equipped with an appropriate excitation light source and emission filters. For ratiometric dyes like Fura-2, cells are alternately excited at two wavelengths (e.g., 340 nm and 380 nm), and the ratio of the fluorescence emission at a specific wavelength (e.g., 510 nm) is calculated. This ratio is then used to determine the [Ca2+]i. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity upon excitation at a single wavelength is monitored.

-

Stimulation and Recording: A baseline fluorescence is recorded before the addition of AVP. After stimulation with AVP, the changes in fluorescence are recorded over time to capture the dynamics of the calcium response.[21]

-

Detection of Protein Phosphorylation

Western blotting is a widely used technique to detect the phosphorylation status of specific proteins in a signaling cascade.[23]

-

Principle: This method utilizes phospho-specific antibodies that recognize and bind only to the phosphorylated form of a target protein.[23]

-

Methodology:

-

Cell Treatment and Lysis: VSMCs are treated with AVP for various time points. The reaction is stopped, and the cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-MLC, anti-phospho-ERK).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

-

Detection: A chemiluminescent substrate for the enzyme is added, and the light emitted is detected using a CCD camera or X-ray film. The intensity of the band corresponds to the amount of phosphorylated protein.

-

Normalization: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody that recognizes the total amount of the target protein, regardless of its phosphorylation state.

-

Vascular Smooth Muscle Contraction Assays

The contractile response of VSMCs to AVP can be assessed using isolated blood vessel preparations in an organ bath or by measuring the contractility of cultured cells.

-

Isolated Blood Vessel Contractility (Organ Bath):

-

Principle: The isometric contraction of an isolated blood vessel segment is measured in response to AVP.[24]

-

Methodology:

-

Tissue Preparation: A blood vessel (e.g., rat mesenteric artery) is carefully dissected and cut into rings.

-

Mounting: The rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

-

Transducer Attachment: One end of the ring is fixed, and the other is attached to a force transducer to measure isometric tension.

-

Equilibration and Viability Check: The tissue is allowed to equilibrate under a resting tension. The viability of the tissue is often checked by inducing a contraction with a depolarizing solution (e.g., high KCl).

-

AVP Stimulation: A cumulative concentration-response curve is generated by adding increasing concentrations of AVP to the bath and recording the resulting increase in tension.[20]

-

-

-

Cultured VSMC Contraction Assays:

-

Principle: The contractile force of cultured VSMCs can be measured using techniques like muscular thin films.[25][26]

-

Methodology:

-

Cell Seeding: VSMCs are seeded onto a flexible substrate, such as a thin film of polydimethylsiloxane (PDMS).

-

Phenotype Induction: Cells are often cultured in serum-free media to promote a contractile phenotype.[25]

-

Stimulation: The cells are stimulated with a contractile agonist like AVP.

-

Force Measurement: As the cells contract, they deform the flexible substrate. The degree of deformation, which can be measured by microscopy, is used to calculate the contractile stress generated by the cells.[25]

-

-

Conclusion

The signaling pathways initiated by Argipressin in vascular smooth muscle cells are multifaceted, involving a primary Gq/11-mediated cascade that leads to calcium mobilization and subsequent contraction, complemented by the modulatory roles of PKC and the RhoA/ROCK pathway in calcium sensitization and sustained contraction. Furthermore, AVP activates MAPK and JAK-STAT pathways, implicating it in the regulation of longer-term processes such as gene expression and cellular hypertrophy. A thorough understanding of these intricate signaling networks is paramount for the development of novel therapeutic strategies targeting cardiovascular diseases such as hypertension. The experimental protocols detailed herein provide a foundation for the continued investigation of AVP signaling and the identification of new drug targets within these pathways.

References

- 1. Vasopressin signaling pathways in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 4. [PDF] Vasopressin signaling pathways in vascular smooth muscle. | Semantic Scholar [semanticscholar.org]

- 5. Upregulation of vasopressin V1A receptor mRNA and protein in vascular smooth muscle cells following cyclosporin A treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of intracellular free calcium ion concentration in vascular smooth muscle cells : fluorescence imaging of cytosolic calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IP3 receptors regulate vascular smooth muscle contractility and hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. The role of RhoA and Rho-associated kinase in vascular smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. AVP-induced activation of MAP kinase in vascular smooth muscle cells is mediated through protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scite.ai [scite.ai]

- 15. RhoA/Rho-kinase and vascular diseases: what is the link? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Arginine-vasopressin activates the JAK-STAT pathway in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Targeting V1A-vasopressin receptors with [Arg6, D-Trp7,9, NmePhe8]-substance P (6-11) identifies a strategy to develop novel anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Vasopressin-induced vasoconstriction: two concentration-dependent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubcompare.ai [pubcompare.ai]

- 22. Measurement of Calcium Fluctuations Within the Sarcoplasmic Reticulum of Cultured Smooth Muscle Cells Using FRET-based Confocal Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 23. What Are the Methods for Detecting Protein Phosphorylation | MtoZ Biolabs [mtoz-biolabs.com]

- 24. Vascular smooth muscle contractility assays for inflammatory and immunological mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Vascular Smooth Muscle Contractility Depends on Cell Shape - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endogenous Production of Arginine Vasopressin Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a nine-amino acid peptide hormone critical to maintaining water balance, vascular tone, and various neurological processes. Synthesized in the hypothalamus, its release into the bloodstream is tightly regulated by osmotic and non-osmotic stimuli. Dysregulation of AVP production or signaling is implicated in a range of pathologies, including diabetes insipidus, the syndrome of inappropriate antidiuretic hormone secretion (SIADH), and cardiovascular diseases. This technical guide provides a comprehensive overview of the endogenous production of AVP, detailing its molecular synthesis, regulatory pathways, and the experimental methodologies used for its investigation.

Core Concepts of Arginine Vasopressin Production

Genetic Basis and Synthesis

The synthesis of AVP originates from the AVP gene located on chromosome 20 in humans. This gene encodes a pre-prohormone that is processed into AVP, neurophysin II, and copeptin. The pre-prohormone is synthesized in the magnocellular neurons of the supraoptic nucleus (SON) and the paraventricular nucleus (PVN) of the hypothalamus. Following its synthesis in the endoplasmic reticulum and transport to the Golgi apparatus, the pre-prohormone is packaged into neurosecretory vesicles. During axonal transport down to the posterior pituitary, enzymatic cleavage of the pre-prohormone occurs, yielding the mature AVP peptide.

Regulation of AVP Gene Expression and Synthesis

The transcription of the AVP gene is influenced by several factors, including circadian rhythms and cellular signaling pathways. For instance, the transcription-translation feedback loop (TTFL), a core component of the circadian clock, regulates AVP expression in the suprachiasmatic nucleus (SCN). Additionally, signaling molecules like cyclic AMP (cAMP) and glucocorticoids can modulate AVP gene expression in the PVN.

Stimuli for AVP Release

The release of AVP from the posterior pituitary into the circulation is primarily governed by:

-

Osmotic Stimuli: An increase in plasma osmolality, detected by osmoreceptors in the hypothalamus, is the most potent stimulus for AVP secretion. Even a slight increase in plasma tonicity triggers a significant release of AVP to promote water reabsorption in the kidneys.

-

Hemodynamic Stimuli: A decrease in blood volume or blood pressure, sensed by baroreceptors in the heart and major blood vessels, also stimulates AVP release. This mechanism is particularly important in conditions such as hemorrhage.

-

Other Stimuli: Nausea, pain, stress, and certain drugs can also influence AVP secretion.

Signaling Pathways of Arginine Vasopressin

AVP exerts its physiological effects by binding to three distinct G protein-coupled receptors (GPCRs): V1a, V1b (or V3), and V2 receptors.

-

V1a Receptors: Primarily located on vascular smooth muscle cells, platelets, and hepatocytes. Activation of V1a receptors by AVP initiates a signaling cascade involving Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to smooth muscle contraction and vasoconstriction.

-

V1b (V3) Receptors: Found predominantly in the anterior pituitary gland, these receptors are involved in the regulation of adrenocorticotropic hormone (ACTH) secretion. Similar to V1a receptors, their activation stimulates the PLC-IP3-DAG pathway.

-

V2 Receptors: Mainly expressed in the principal cells of the kidney's collecting ducts. AVP binding to V2 receptors activates a Gs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates aquaporin-2 (AQP2) water channels and promotes their translocation to the apical membrane. This increases water reabsorption from the urine back into the bloodstream.

Quantitative Data on AVP and Copeptin Levels

Copeptin, the C-terminal portion of the AVP precursor, is released in an equimolar ratio to AVP and is a stable and reliable surrogate marker for AVP secretion.

| Parameter | Condition | Species | Value | Reference |

| Basal Plasma AVP | Healthy Adults | Human | 1.52 ± 0.20 pg/mL | [1] |

| Healthy Adults (recumbent, after water loading) | Human | 1.4 ± 0.8 pg/mL | [2] | |

| Healthy Adults (recumbent, after fluid deprivation) | Human | 5.4 ± 3.4 pg/mL | [2] | |

| Plasma AVP after Dehydration | 12 hours fluid deprivation | Human | 5.83 ± 0.42 pg/mL | [1] |

| 24 hours mild dehydration | Human | 3.3 ± 0.5 pg/mL (from 1.7 ± 0.2 pg/mL hydrated) | [3] | |

| 36 hours fluid deprivation | Human | 19.09 ± 4.51 pg/mL | [1] | |

| 4 hours thermal dehydration (50°C) | Human | 8.1 pg/mL (from 2.1 pg/mL) | [4] | |

| Plasma AVP during Hemorrhage | Severe hemorrhagic shock | Rat | Decreased pituitary AVP stores, serum levels fall after initial rise | [5] |

| Subarachnoid hemorrhage | Human | Increased concentrations in some patients | [6] | |

| Plasma AVP in Disease States | Central Diabetes Insipidus | Human | Very low or undetectable basal levels | [7] |

| Basal Plasma Copeptin | Healthy Adults | Human | Median: 4.2 pmol/L (Range: 1-13.8 pmol/L) | [8][9] |

| Healthy Children (fluid fasting) | Human | Median: 10.6 pmol/L (Range: 3.3-14.9 pmol/L) | [10] | |

| Healthy Children (free access to fluids) | Human | Median: 4.9 pmol/L (Range: 2-10.8 pmol/L) | [10] | |

| Plasma Copeptin after Osmotic Stimulation | Hypertonic saline infusion (Plasma osmolality ~311 mOsm/kg) | Human | 29.3 pmol/L (from 4 pmol/L) | [11][12][13] |

| AVP Half-life | In plasma | Human | Approximately 12 minutes | [11][12] |

| Copeptin Half-life | In plasma | Human | Approximately 26 minutes | [11][12][13] |

Experimental Protocols

Radioimmunoassay (RIA) for Arginine Vasopressin

This competitive binding assay is a traditional and sensitive method for quantifying AVP in plasma and urine.

Principle: Unlabeled AVP in a sample competes with a fixed amount of radiolabeled AVP (e.g., with ¹²⁵I) for binding to a limited amount of AVP-specific antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled AVP in the sample.

Detailed Protocol:

-

Sample Collection and Preparation:

-

Collect blood in chilled tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge immediately at 4°C to separate plasma.

-

Store plasma at -20°C or lower until analysis. AVP is unstable in plasma, so prompt freezing is crucial.

-

For plasma samples, extraction is necessary to remove interfering substances. A common method is acetone precipitation: add 2 volumes of cold acetone to 1 volume of plasma, vortex, centrifuge, and aspirate the supernatant for drying and reconstitution in assay buffer.

-

-

Reagents:

-

Assay Buffer: Phosphate buffer (e.g., 0.05 M, pH 7.4) containing a protein carrier like bovine serum albumin (BSA) to prevent non-specific binding.

-

AVP Standard: A series of known concentrations of synthetic AVP are prepared in the assay buffer.

-

¹²⁵I-labeled AVP: Radiolabeled AVP tracer.

-

AVP Antiserum: A specific antibody against AVP, diluted in assay buffer to a concentration that binds 30-50% of the tracer in the absence of unlabeled AVP.

-

Second Antibody/Precipitating Agent: To separate the antibody-bound AVP from free AVP (e.g., goat anti-rabbit IgG or polyethylene glycol).

-

-

Assay Procedure:

-

Pipette standards, controls, and extracted samples into appropriately labeled tubes.

-

Add the diluted AVP antiserum to all tubes except the "total counts" and "non-specific binding" tubes.

-

Vortex and incubate for 18-24 hours at 4°C.[14]

-

Add the ¹²⁵I-labeled AVP to all tubes.

-

Vortex and incubate for another 18-24 hours at 4°C.[14]

-

Add the second antibody or precipitating agent to all tubes except the "total counts" tube.

-

Incubate for a sufficient time to allow precipitation (e.g., 2 hours at 4°C).

-

Centrifuge to pellet the antibody-bound complex.

-

Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

-

-

Data Analysis:

-

Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the AVP standards.

-

Determine the AVP concentration in the samples by interpolating their percentage of bound radioactivity from the standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Arginine Vasopressin

ELISA is another common immunoassay technique that uses an enzyme-linked antibody to detect the target antigen.

Principle (Competitive ELISA): AVP in the sample competes with AVP coated on a microplate for binding to a limited amount of AVP-specific antibody. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is then added, followed by a substrate that produces a colored product. The intensity of the color is inversely proportional to the AVP concentration in the sample.

Detailed Protocol:

-

Plate Preparation:

-

Coat a 96-well microplate with a capture antibody or AVP, depending on the specific kit format. Incubate overnight at 4°C.

-

Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

-

Wash the plate again.

-

-

Sample and Standard Incubation:

-

Secondary Antibody and Substrate Reaction:

-

Wash the plate to remove unbound substances.

-

Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).[15]

-

Incubate for 30 minutes at 37°C.[15]

-

Wash the plate thoroughly.

-

Add 90 µL of a chromogenic substrate (e.g., TMB).[15]

-

Incubate in the dark at 37°C for 15-25 minutes.[15]

-

-

Measurement and Analysis:

-

Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).[15]

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve and determine the AVP concentrations in the samples.

-

In Situ Hybridization for AVP mRNA

This technique allows for the localization of AVP mRNA within tissue sections, providing information about which cells are actively transcribing the AVP gene.

Principle: A labeled nucleic acid probe (RNA or DNA) that is complementary to the target AVP mRNA sequence is hybridized to the tissue section. The probe can be labeled with a radioisotope, a fluorescent molecule, or an enzyme, allowing for its detection.

Detailed Protocol:

-

Tissue Preparation:

-

Perfuse the animal with a fixative (e.g., 4% paraformaldehyde) and dissect the hypothalamus.

-

Post-fix the tissue and then cryoprotect it in a sucrose solution.

-

Cut thin sections (e.g., 10-20 µm) on a cryostat and mount them on coated slides.

-

-

Probe Preparation:

-

Synthesize a single-stranded RNA probe (riboprobe) or an oligonucleotide probe complementary to the AVP mRNA sequence. A common target is the exon C region.

-

Label the probe with a detectable marker (e.g., digoxigenin-UTP for non-radioactive detection or ³⁵S-UTP for radioactive detection).

-

-

Hybridization:

-

Pre-treat the tissue sections to improve probe accessibility (e.g., with proteinase K).

-

Apply the hybridization buffer containing the labeled probe to the sections.

-

Incubate overnight in a humidified chamber at an appropriate temperature (e.g., 55-65°C) to allow the probe to anneal to the target mRNA.[16][17]

-

-

Post-Hybridization Washes and Detection:

-

Wash the slides in a series of increasingly stringent buffers to remove the unbound and non-specifically bound probe.

-

For non-radioactive probes, incubate with an antibody against the label (e.g., anti-digoxigenin antibody conjugated to alkaline phosphatase).

-

Develop the signal using a chromogenic substrate (e.g., NBT/BCIP) that produces a colored precipitate.

-

For radioactive probes, expose the slides to autoradiography film or emulsion.

-

-

Analysis:

-

Visualize the slides under a microscope to identify the cells expressing AVP mRNA.

-

The signal intensity can be quantified using image analysis software.

-

Visualizations

AVP Synthesis and Release Pathway

Caption: Overview of arginine vasopressin synthesis, transport, and release from hypothalamic neurons.

AVP V1a Receptor Signaling Pathway

Caption: The V1a receptor signaling cascade leading to cellular responses like vasoconstriction.

AVP V2 Receptor Signaling Pathway

Caption: The V2 receptor signaling pathway mediating increased water reabsorption in the kidneys.

Experimental Workflow for AVP Measurement by RIA

Caption: A typical experimental workflow for the quantification of arginine vasopressin by radioimmunoassay.

References

- 1. Radioimmunoassay of arginine vasopressin in the plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and clinical application of a new method for the radioimmunoassay of arginine vasopressin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of plasma vasopressin after drinking in dehydrated humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of dehydration on the vasopressin response to immersion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Supplemental arginine vasopressin during the resuscitation of severe hemorrhagic shock preserves renal mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vasopressin in plasma and CSF of patients with subarachnoid haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plasmatic arginine vasopressin levels in total and partial diabetes insipidus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Copeptin analysis in endocrine disorders [frontiersin.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Distribution of plasma copeptin levels and influence of obesity in children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Release and Decay Kinetics of Copeptin vs AVP in Response to Osmotic Alterations in Healthy Volunteers. [folia.unifr.ch]

- 13. researchgate.net [researchgate.net]

- 14. sceti.co.jp [sceti.co.jp]

- 15. cloud-clone.com [cloud-clone.com]

- 16. docs.abcam.com [docs.abcam.com]

- 17. ucl.ac.uk [ucl.ac.uk]

Arginine Vasopressin: A Neuromodulator in Hippocampal Circuitry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Arginine vasopressin (AVP), a nonapeptide neurohormone, has a well-established role in regulating water homeostasis and blood pressure. Beyond these peripheral functions, AVP acts as a crucial neurotransmitter and neuromodulator within the central nervous system (CNS).[1][2] The hippocampus, a brain region integral to learning, memory, and emotional processing, is a key target for AVP's central actions.[1][3] AVP-containing neurons project from the hypothalamus to innervate various hippocampal subfields, where AVP influences neuronal excitability, synaptic plasticity, and network activity.[1][4][5] This technical guide provides a comprehensive overview of the mechanisms of AVP neurotransmission in hippocampal neurons, focusing on its receptors, signaling pathways, and effects on neuronal function. We present quantitative data from key studies in a structured format, detail experimental methodologies, and provide visual representations of the underlying molecular and experimental frameworks. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel therapeutics targeting the vasopressin system.

AVP Receptors in the Hippocampus

AVP exerts its effects in the hippocampus primarily through two G protein-coupled receptors (GPCRs): the V1a receptor (V1aR) and the V1b receptor (V1bR).[1] Both receptors are coupled to Gq/11 proteins, initiating a canonical signaling cascade involving phospholipase C (PLC).[1]

-

V1a Receptors (V1aR): V1aRs are widely distributed throughout the hippocampus, expressed on both pyramidal neurons and interneurons in regions like the CA1.[6] Their activation has been linked to a variety of effects, including modulation of both excitatory and inhibitory neurotransmission.[1][6]

-

V1b Receptors (V1bR): The expression of V1bRs in the hippocampus is more restricted, with prominent localization in the pyramidal neurons of the CA2 subfield.[7][8][9] This specific expression pattern suggests a specialized role for V1bR in modulating social memory and aggression, functions attributed to the CA2 region.[7][8][10]

Signaling Pathways of AVP in Hippocampal Neurons

The activation of V1a and V1b receptors by AVP in hippocampal neurons triggers a cascade of intracellular events that ultimately alter neuronal function.

Canonical V1aR/V1bR Signaling Pathway

The primary signaling pathway for both V1a and V1b receptors involves the activation of the Gq/11 protein, which in turn stimulates phospholipase Cβ (PLCβ).[1] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[1] DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[1]

Non-Canonical Signaling and Crosstalk

Recent evidence suggests that AVP signaling in hippocampal neurons is more complex than the canonical Gq/11-PLC pathway. For instance, in CA1 interneurons, AVP-induced depolarization via V1aR is dependent on Gαq/11 but appears to be independent of PLC, intracellular Ca2+ release, and PKC.[6] This suggests a more direct interaction of the G protein with downstream effectors, such as ion channels.

Furthermore, AVP has been shown to potentiate norepinephrine-induced cyclic AMP (cAMP) accumulation in hippocampal slices, an effect mediated by V1-type receptors and dependent on extracellular calcium.[11] This indicates a significant crosstalk between the vasopressin and adrenergic signaling systems.

Effects of AVP on Hippocampal Neuronal Activity

AVP exerts multifaceted effects on the excitability of different neuronal populations within the hippocampus, ultimately shaping the output of hippocampal circuits.

Modulation of Inhibitory Neurotransmission

AVP has a profound impact on GABAergic interneurons. Application of AVP to hippocampal slices increases the firing frequency of action potentials in GABAergic interneurons located in the stratum radiatum of the CA1 region.[6] This enhanced interneuron activity leads to an increase in the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) recorded from CA1 pyramidal neurons.[6] The mechanism underlying this depolarization of interneurons involves the inhibition of a background potassium (K+) conductance.[6]

Direct Effects on Pyramidal Neurons

AVP also directly excites CA1 pyramidal neurons.[1] Under physiological conditions, this direct excitatory effect on pyramidal neurons can overwhelm the increased GABAergic inhibition, resulting in a net increase in pyramidal neuron firing frequency.[6] However, the AVP-mediated enhancement of GABA release serves to fine-tune the excitability of these principal cells.[6] In the subiculum, AVP excites pyramidal neurons through V1aR activation, which involves the activation of TRPV1 channels and the depression of G protein-gated inwardly rectifying potassium (GIRK) channels.[12]

Synaptic Plasticity

AVP plays a significant role in synaptic plasticity, a cellular correlate of learning and memory. It has been shown to enhance synaptic transmission and facilitate long-term potentiation (LTP) in the CA1 region and the dentate gyrus.[6] In the CA2 region, V1bR agonists potentiate excitatory synaptic responses.[1][10] This potentiation is dependent on the activation of NMDA receptors and calcium/calmodulin-dependent protein kinase II (CaMKII).[10] Moreover, AVP can increase the expression of key postsynaptic density proteins, such as PSD95 and the AMPA receptor subunit GluA1, in the ventral hippocampus, further contributing to the strengthening of synapses.[4]

Quantitative Data Summary

The following tables summarize key quantitative findings from electrophysiological studies on the effects of AVP in hippocampal neurons.

Table 1: Effects of AVP on sIPSCs in CA1 Pyramidal Neurons

| Parameter | Control | AVP (0.3 µM) | % of Control | Reference |

| sIPSC Frequency (Hz) | 3.1 ± 0.8 | 8.3 ± 1.4 | 356 ± 89% | [6] |

| sIPSC Amplitude (pA) | 28.9 ± 2.0 | 28.5 ± 2.4 | 99 ± 6% | [6] |

| EC50 of AVP | - | 41 nM | - | [6] |

Table 2: Effects of AVP on Neuronal Excitability

| Cell Type & Region | Parameter | % of Control | AVP Concentration | Reference |

| GABAergic Interneurons (CA1) | AP Firing Frequency | 256 ± 25% | 0.3 µM | [6] |

| Pyramidal Neurons (CA1, physiological solution) | AP Firing Frequency | 230 ± 38% | 0.3 µM | [6] |

| Pyramidal Neurons (CA1, with blocked direct excitation) | AP Firing Frequency | 30 ± 9% | 0.3 µM | [6] |

| Subicular Pyramidal Neurons | Inward Current (pA) | -55.1 ± 9.6 pA (absolute value) | Not specified | [12] |

Table 3: Effects of AVP on Postsynaptic Protein Expression in Ventral Hippocampus

| Protein | Treatment | Relative Expression (vs. Control) | Time | Reference |

| GluA1 | AVP (100 nM) | 1.67 ± 0.117 | 1 hour | [4] |

| PSD95 | AVP (100 nM) | Not specified, but significantly increased | 1 hour | [4] |

| GluA1 | AVP (100 nM) | 1.315 ± 0.037 | 60 minutes | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Electrophysiological Recordings in Hippocampal Slices

Objective: To measure the effects of AVP on synaptic transmission and neuronal excitability.

Protocol:

-

Slice Preparation:

-

Rats are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold cutting solution (e.g., containing in mM: 75 NaCl, 2.5 KCl, 25 NaHCO3, 1.25 NaH2PO4, 25 glucose, 0.1 CaCl2, 6 MgCl2, and 50 sucrose, bubbled with 95% O2/5% CO2).[4]

-

Horizontal or coronal hippocampal slices (300-400 µm thick) are prepared using a vibratome.[4]

-

Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour before recording.

-

-

Whole-Cell Patch-Clamp Recording:

-

Slices are transferred to a recording chamber and continuously perfused with aCSF.

-

Neurons (e.g., CA1 pyramidal neurons or interneurons) are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

Patch pipettes (3-5 MΩ) are filled with an appropriate internal solution (e.g., K-gluconate based for current-clamp, Cs-based for voltage-clamp).

-

Whole-cell recordings are obtained in either voltage-clamp or current-clamp mode.

-

To record sIPSCs, recordings are made from CA1 pyramidal neurons in the presence of glutamate receptor antagonists (e.g., kynurenic acid) to block excitatory transmission.[13]

-

To study neuronal excitability, action potentials are elicited by injecting depolarizing current steps.

-

-

Drug Application:

-

Data Analysis:

-

Electrophysiological data are analyzed using appropriate software to measure parameters such as sIPSC frequency and amplitude, action potential firing rate, and membrane potential.

-

Western Blotting for Postsynaptic Proteins

Objective: To quantify changes in the expression of synaptic proteins following AVP treatment.

Protocol:

-

Tissue Preparation:

-

Protein Extraction:

-

Following incubation, the tissue is homogenized in lysis buffer containing protease inhibitors.

-

The protein concentration of the lysate is determined using a standard assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-GluA1, anti-PSD95) and a loading control (e.g., anti-actin).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Quantification:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software, and the expression of the target proteins is normalized to the loading control.

-

Implications for Drug Development

The intricate modulation of hippocampal circuitry by AVP highlights the therapeutic potential of targeting the vasopressin system for a range of neurological and psychiatric disorders.

-

Cognitive Enhancement: The role of AVP in promoting synaptic plasticity and LTP suggests that AVP receptor agonists could be explored as cognitive enhancers for conditions involving memory deficits, such as Alzheimer's disease.[14] The AVP metabolite AVP(4-8) has shown promise in this regard.[14]

-

Social Behavior Disorders: The specific involvement of the V1bR in the CA2 region in social memory and aggression makes it a compelling target for disorders characterized by social deficits, such as autism spectrum disorder and schizophrenia.[7][8][15] V1bR antagonists are being investigated for their potential to ameliorate aggression and anxiety.[7]

-

Anxiety and Mood Disorders: Given AVP's role in the stress response and its excitatory effects in limbic structures, V1aR and V1bR antagonists are being evaluated for their anxiolytic and antidepressant properties.[1][15]

Conclusion

Arginine vasopressin acts as a powerful neuromodulator within the hippocampus, fine-tuning neuronal excitability and synaptic plasticity through the activation of V1a and V1b receptors. Its complex interplay with both excitatory and inhibitory neurons underscores its importance in regulating the delicate balance of hippocampal network activity. A thorough understanding of the cellular and molecular mechanisms of AVP action, as detailed in this guide, is paramount for the rational design of novel therapeutic agents targeting the vasopressin system for the treatment of cognitive, social, and emotional disorders. Future research should continue to unravel the complexities of AVP signaling and its functional consequences in both health and disease.

References

- 1. Arginine Vasopressin, Synaptic Plasticity, and Brain Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arginine vasopressin as a neurotransmitter in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxytocin and vasopressin in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vasopressin acts as a synapse organizer in limbic regions by boosting PSD95 and GluA1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uncovering the brain-wide pattern of synaptic input to vasopressin-expressing neurons in the paraventricular nucleus of the hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vasopressin Facilitates GABAergic Transmission in Rat Hippocampus via Activation of V1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Social Context, Stress, Neuropsychiatric Disorders, and the Vasopressin 1b Receptor [frontiersin.org]

- 8. Social Context, Stress, Neuropsychiatric Disorders, and the Vasopressin 1b Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Activation of arginine vasopressin receptor 1a reduces inhibitory synaptic currents at reciprocal synapses in the mouse accessory olfactory bulb [frontiersin.org]

- 10. research.aston.ac.uk [research.aston.ac.uk]

- 11. Vasopressin neuromodulation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of V1a Vasopressin Receptors Excite Subicular Pyramidal Neurons by Activating TRPV1 and Depressing GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ionic Mechanisms Involved in Arginine Vasopressin-mediated Excitation of Auditory Cortical and Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AVP(4-8) Improves Cognitive Behaviors and Hippocampal Synaptic Plasticity in the APP/PS1 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The vasopressin 1b receptor and the neural regulation of social behavior - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Argipressin (AVP): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract